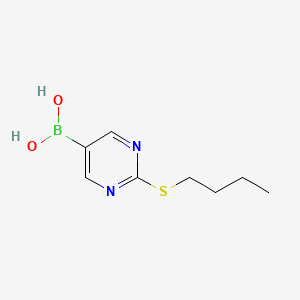

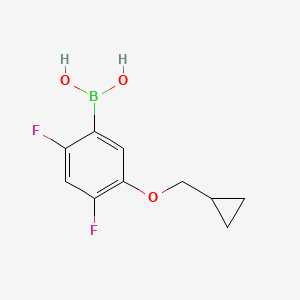

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid; 96%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

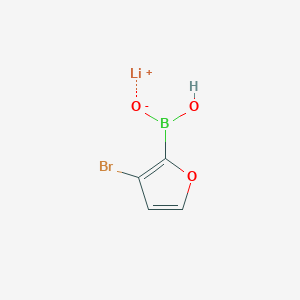

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-based substituent. They have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science .

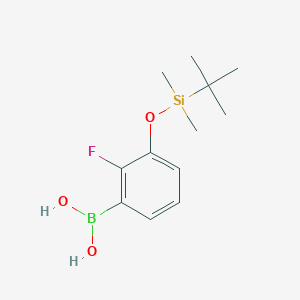

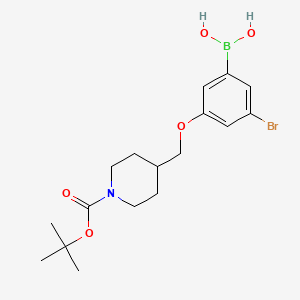

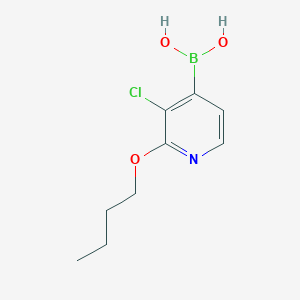

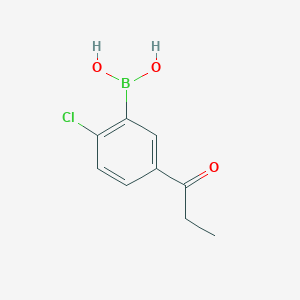

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom. The boron atom is sp2 hybridized, and the empty p orbital can participate in pi bonding with the oxygen atoms of the hydroxyl groups .Chemical Reactions Analysis

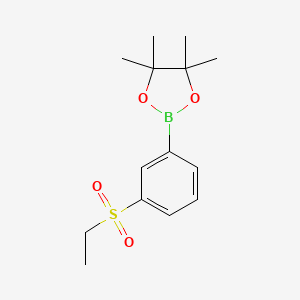

Boronic acids are known for their ability to form boronate esters with diols in the presence of a base. This reaction is reversible and is widely used in the Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic synthesis .Physical And Chemical Properties Analysis

Boronic acids are generally solid at room temperature, and their solubility can vary widely depending on the carbon-based substituent. They are stable under acidic conditions but can decompose under basic conditions .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

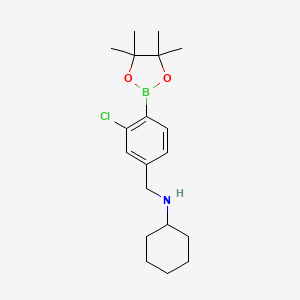

- Cyclopropyl-containing boronic acids and their derivatives are utilized in organic synthesis, especially in cross-coupling reactions such as Suzuki reactions. For example, trans-2-(trifluoromethyl)cyclopropylboronic acid esters have been synthesized and employed in Suzuki reactions with various aryl or heteroaryl coupling partners, yielding products with trans-2-(trifluoromethyl)cyclopropyl structures in moderate to excellent yields (Duncton & Singh, 2013).

Materials Science

- Boronic acid derivatives are explored for their potential in creating new materials, such as polymers and catalysts. For instance, the oxidation of 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass, into valuable derivatives like 2,5-furandicarboxylic acid (FDCA) is a significant area of research. FDCA serves as a sustainable substitute for petroleum-derived components in bio-based polymers (Kong et al., 2018).

Biological Applications

- While ensuring the exclusion of information related to drug use, dosage, and side effects, it's worth noting that certain boronic acid compounds, including those with cyclopropyl groups, have been evaluated for their antibacterial activities. For example, the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoles and their examination for antibacterial activity highlight the potential of these compounds in medicinal chemistry (Parameshwar et al., 2017).

Mécanisme D'action

Target of Action

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions, which are key processes in the synthesis of various organic compounds . Therefore, the primary target of this compound could be the transition metal catalysts used in these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, organoboron compounds interact with transition metal catalysts in a process called transmetalation . In this process, the organoboron compound transfers an organic group to the metal catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of various organic compounds .

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that this compound plays a role in the synthesis of various organic compounds . The downstream effects of these reactions can lead to the formation of complex organic molecules, which are essential components in various biochemical processes.

Result of Action

The primary result of the action of 5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds. The specific molecular and cellular effects of this compound would depend on the nature of the organic compounds that are synthesized.

Safety and Hazards

Propriétés

IUPAC Name |

[5-(cyclopropylmethoxy)-2,4-difluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABLTWFJOUWSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCC2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.